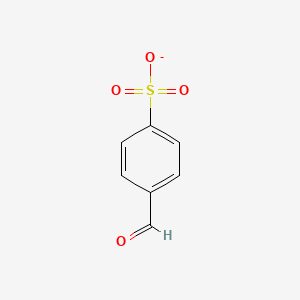

4-Formylbenzenesulfonate

CAS No.:

Cat. No.: VC1850102

Molecular Formula: C7H5O4S-

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5O4S- |

|---|---|

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | 4-formylbenzenesulfonate |

| Standard InChI | InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11)/p-1 |

| Standard InChI Key | XSAOGXMGZVFIIE-UHFFFAOYSA-M |

| SMILES | C1=CC(=CC=C1C=O)S(=O)(=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C=O)S(=O)(=O)[O-] |

Introduction

Chemical Structure and Identifiers

4-Formylbenzenesulfonate derives from 4-formylbenzenesulfonic acid (C₇H₆O₄S), which is classified as an arenesulfonic acid. The sulfonate form occurs when the acid is deprotonated, resulting in a negatively charged species typically paired with a counter-ion such as sodium.

Chemical Identifiers

The acid form from which the sulfonate derives has been extensively characterized with multiple identifiers as presented in the following table:

| Property | Value |

|---|---|

| CAS Number | 5363-54-2 (acid form) |

| Molecular Formula | C₇H₆O₄S (acid), C₇H₅O₄S⁻ (anion) |

| Molecular Weight | 186.19 g/mol (acid) |

| IUPAC Name | 4-formylbenzenesulfonic acid |

| InChI | InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11) |

| InChI Key | XSAOGXMGZVFIIE-UHFFFAOYSA-N |

| SMILES | O=CC1=CC=C(C=C1)S(=O)(=O)O |

| European Community (EC) Number | 226-349-0 |

| ChEBI ID | CHEBI:18256 |

Structural Features

The compound is characterized by a benzene ring with two functional groups in para positions:

-

A formyl group (-CHO) that provides aldehyde reactivity

-

A sulfonic acid group (-SO₃H) that can deprotonate to form the sulfonate (-SO₃⁻)

This combination of functional groups contributes to its versatility in chemical reactions, with the aldehyde providing sites for nucleophilic addition and the sulfonate group enhancing water solubility.

Physical Properties

4-Formylbenzenesulfonic acid exhibits distinctive physical characteristics that influence its handling and applications. These properties contrast with those of its conjugate base, which typically displays enhanced water solubility.

The sodium salt of 4-formylbenzenesulfonate exhibits improved water solubility (>100 mg/mL) compared to the parent acid, making it advantageous for aqueous reactions.

Synthesis Methods

Several established methods exist for synthesizing 4-formylbenzenesulfonic acid, which serves as the precursor to 4-formylbenzenesulfonate.

Oxidation of p-Toluenesulfonic Acid

The most common preparation involves oxidation of p-toluenesulfonic acid with manganese dioxide in 25% oleum. This approach directly converts the methyl group to the desired formyl functionality while maintaining the sulfonic acid group.

Oxidation of p-Toluenesulfonyl Chloride

An alternative method involves:

-

Oxidation of p-toluenesulfonyl chloride in glacial acetic acid and acetic anhydride

-

Using chromium trioxide and concentrated sulfuric acid at 0°C

-

Hydrolysis of the resulting sulfonyl chloride of the aldehyde-hydrate diacetate with dilute hydrochloric acid

The sulfonate salt is typically prepared through neutralization of the corresponding acid with an appropriate base (e.g., sodium hydroxide, potassium hydroxide) to achieve the desired counter-ion.

Applications

4-Formylbenzenesulfonate and its acid form have found numerous applications across chemistry fields, particularly in peptide chemistry and organic synthesis.

Applications in Peptide Chemistry

One of the most significant applications of 4-formylbenzenesulfonic acid (FBSA) is in peptide derivatization for mass spectrometry analysis:

-

N-Terminal Derivatization: FBSA enables selective derivatization of peptide N-terminus, facilitating chemically activated fragmentation in both positive and negative ion modes under charge reduction conditions.

-

Enhanced Fragmentation Patterns: The derivatization produces significantly improved tandem mass spectrometry (MS/MS) data with high-intensity signals of b- and y-ions compared to commonly used N-terminal sulfonation reagents.

-

Improved Sequence Determination: Research has demonstrated that b-ion intensities comprise approximately 15% and 13% of combined ion intensities generated in positive and negative ion modes, respectively. This high visibility of the b-ion series can be attributed to N-terminal sulfonation without negative effects on the production of b- and y-ion series in positive ion mode.

-

Efficient Derivatization Procedure: A microwave-assisted derivatization procedure has been developed that reduces derivatization time and minimizes undesired side reactions.

Applications in Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its bifunctional nature:

-

Preparation of 3-Phenyl-L-serine Derivatives: 4-Formylbenzenesulfonic acid is specifically utilized in synthetic routes toward 3-phenyl-L-serine derivatives, which have importance in pharmaceutical chemistry.

-

Intermediate in Manufacturing: The compound functions as an intermediate in the production of dyes, pharmaceuticals, and surfactants, leveraging both the formyl and sulfonic acid functional groups.

Comparative Analysis with Related Compounds

4-Formylbenzenesulfonate has structural similarities to other benzene derivatives but exhibits unique chemical properties due to its specific functional groups.

Comparison with Structurally Related Compounds

Recent Research Developments

Recent research has expanded the utility of 4-formylbenzenesulfonic acid in analytical and synthetic applications.

Advancements in Peptide Analysis

A significant development involves the application of 4-formylbenzenesulfonic acid in peptide analysis. Researchers have developed an FBSA-peptide microwave-assisted derivatization procedure that has demonstrated several advantages over traditional methods:

-

The procedure produces significantly improved MS/MS data populated by high-intensity signals of b- and y-ions

-

Undesired side reactions are minimized

-

The derivatization time is reduced

-

The approach enables reliable peptide sequence assignment through enhanced production of b-ions in both positive and negative ion modes

This methodology represents an important advancement in proteomics research, offering more accurate and efficient peptide identification techniques.

The compound is typically shipped at room temperature but should be stored at -20°C under inert atmosphere conditions for optimal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume